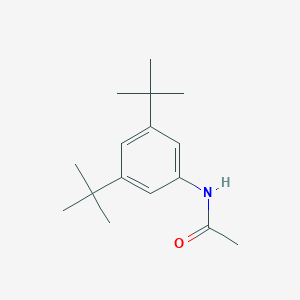

N-(3,5-Ditert-butylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

37055-54-2 |

|---|---|

Molecular Formula |

C16H25NO |

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N-(3,5-ditert-butylphenyl)acetamide |

InChI |

InChI=1S/C16H25NO/c1-11(18)17-14-9-12(15(2,3)4)8-13(10-14)16(5,6)7/h8-10H,1-7H3,(H,17,18) |

InChI Key |

PWXBXAZNZMAXED-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthetic Routes to N-(3,5-Ditert-butylphenyl)acetamide

The most straightforward approaches to synthesizing this compound involve the formation of the amide bond from its immediate precursors: 3,5-di-tert-butylaniline (B181150) or 1,3-di-tert-butyl-5-nitrobenzene.

The direct acylation of the primary amine, 3,5-di-tert-butylaniline, is a common and efficient method for the synthesis of this compound. This reaction typically involves treating the aniline (B41778) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

The reaction with acetic anhydride is a well-established procedure for creating N-aryl amides rsc.orgmdpi.com. In a typical procedure, 2,5-dibromoaniline (B181072) is refluxed with acetic anhydride in acetonitrile, sometimes with a catalytic amount of sulfuric acid, to yield the corresponding acetamide (B32628) mdpi.com. A similar approach can be applied to 3,5-di-tert-butylaniline. The reaction mechanism involves the nucleophilic attack of the aniline's amino group on the carbonyl carbon of the acetic anhydride, followed by the elimination of an acetate (B1210297) ion to form the stable amide product.

Alternatively, acetyl chloride can be used as the acylating agent nih.gov. The reaction between an amine and an acyl chloride is generally faster and more exothermic than with an anhydride. The process involves dissolving the aniline in a suitable solvent and adding the acetyl chloride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct nih.gov.

Table 1: Comparison of Common Acetylating Agents for Aniline

| Reagent | Byproduct | Reactivity | Conditions |

|---|---|---|---|

| Acetic Anhydride | Acetic Acid | Moderate | Often requires heat or acid catalyst mdpi.com |

Synthesizing N-aryl amides directly from nitroarenes is an efficient strategy that avoids the isolation of potentially toxic aniline intermediates nih.govrsc.org. These methods typically involve a one-pot, two-step process where the nitro group is first reduced to an amine or an intermediate species, which is then acylated in situ.

A metal-free approach utilizes trichlorosilane (B8805176) as the reducing agent. In this method, the nitroarene (e.g., 1,3-di-tert-butyl-5-nitrobenzene) is treated with trichlorosilane to generate an N-silylated amine intermediate. This intermediate is then reacted with an anhydride, such as acetic anhydride, to afford the desired N-aryl acetamide nih.govrsc.org. This protocol works well for nitroarenes with electron-withdrawing groups nih.govrsc.org.

Another effective method employs iron dust as a cheap and safe reducing agent in water rsc.orgresearchgate.net. In this process, the nitroarene is reacted with an acyl chloride in the presence of iron dust. This Fe-mediated transformation provides good yields of N-aryl amides and can be performed on a large scale rsc.org. The reaction is believed to proceed through the reduction of the nitro group, possibly to a nitroso intermediate, which then reacts further to form the amide researchgate.net.

Table 2: One-Pot Reductive Acylation Methods from Nitroarenes

| Method | Reductant | Acylating Agent | Key Features |

|---|---|---|---|

| Trichlorosilane | HSiCl₃ | Acetic Anhydride | Metal-free, forms N-silylated intermediate nih.govrsc.org |

Synthesis of Structurally Related N-(Di-tert-butylphenyl)acetamide Derivatives

The synthesis of derivatives of N-(di-tert-butylphenyl)acetamide often requires specialized strategies to control the position of the bulky tert-butyl groups or to incorporate the acetamide moiety into more complex molecular architectures like heterocyclic systems.

Achieving specific substitution patterns with bulky tert-butyl groups on an aniline ring is a key synthetic challenge. The directing effects of the amino group typically favor ortho- and para-substitution in electrophilic aromatic substitution reactions. The synthesis of 2-tert-butyl aniline, for example, can be achieved through the alkylation of aniline with methyl tert-butyl ether using a phosphotungstic acid/HZSM-5 catalyst google.com. However, obtaining the 3,5-disubstituted pattern directly on aniline is less straightforward.

Therefore, the synthesis of 3,5-di-tert-butylaniline often proceeds via an alternative route. A common strategy involves the Friedel-Crafts alkylation of benzene (B151609) with a tert-butyl source (like tert-butyl chloride or isobutylene) to produce 1,3-di-tert-butylbenzene. This is followed by nitration to yield 1,3-di-tert-butyl-5-nitrobenzene, and subsequent reduction of the nitro group to furnish the desired 3,5-di-tert-butylaniline, which can then be acylated as described in section 2.1.1. Judicious choice of reaction conditions can allow for regioselective reactions on anilines to yield specific diol products nih.gov.

The N-(di-tert-butylphenyl)acetamide scaffold can be incorporated into various heterocyclic systems, with 1,2,3-triazoles being a prominent example due to the reliability of their synthesis via "click chemistry" nih.govresearchgate.net. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, often catalyzed by copper(I), provides a powerful tool for creating these systems with high yields and regioselectivity nih.govresearchgate.net.

To synthesize a triazole derivative of this compound, a common strategy involves first preparing 2-azido-N-(3,5-ditert-butylphenyl)acetamide. This azide intermediate can then be reacted with a variety of terminal alkynes. The use of ultrasound irradiation has been shown to accelerate this reaction, leading to excellent product yields in shorter times nih.gov. This methodology allows for the creation of a diverse library of N-phenylacetamide-incorporated 1,2,3-triazoles by varying the alkyne component nih.govnih.gov.

Transition Metal-Catalyzed Coupling Reactions in Acetamide Synthesis

Transition metal catalysis, particularly with palladium, offers powerful methods for the formation of the crucial carbon-nitrogen bond in N-aryl acetamides mdpi.com. These reactions provide alternative synthetic routes that are often characterized by high efficiency and broad substrate scope.

More advanced methods allow for the modification of the N-aryl acetamide molecule directly. For instance, the palladium-catalyzed Suzuki cross-coupling reaction can be performed on a pre-formed acetamide, such as N-(2,5-dibromophenyl)acetamide, reacting it with various arylboronic acids to build more complex tri-aryl structures mdpi.comsemanticscholar.org. This demonstrates the stability of the acetamide group under these coupling conditions and its utility as a platform for further functionalization. Another powerful technique is the palladium-catalyzed C-H functionalization of aryl acetamides, which allows for the direct coupling of the acetamide's aromatic ring with other molecules, such as benzoquinones, offering a highly atom-economical synthetic route acs.org.

Table 3: Examples of Transition Metal-Catalyzed Reactions in Aryl Acetamide Synthesis

| Reaction Name | Catalyst System (Example) | Reactants | Bond Formed | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(dba)₂ / Ligand | Aryl Halide + Amine | Aryl-Nitrogen | wikipedia.org |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | N-(dihalo-phenyl)acetamide + Arylboronic Acid | Aryl-Aryl | mdpi.comsemanticscholar.org |

Application of Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling for N-arylacetamides)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is a widely used method for creating C-C bonds by coupling an organoboron species with an organohalide. wikipedia.orgmdpi.com This reaction can be adapted to synthesize N-arylacetamides.

The general mechanism for the Suzuki coupling involves three primary steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) complex. libretexts.org

Transmetalation: The organic group (R²) from the organoboron compound transfers to the palladium complex, a step often facilitated by a base. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium complex, forming the final product (R¹-R²) and regenerating the palladium(0) catalyst. libretexts.org

In the context of synthesizing N-arylacetamides, the Suzuki reaction could be envisioned through the coupling of an aryl boronic acid with an N-halo-acetamide or, more commonly, by first synthesizing the N-aryl bond and then performing the acetamidation. For instance, N-(2,5-dibromophenyl) acetamide has been successfully used as a substrate in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids to yield more complex aniline-based amides. mdpi.com A similar strategy could be applied to synthesize this compound, potentially starting from a di-halogenated phenylacetamide and coupling it with a tert-butyl source, although direct amidation of the pre-formed 3,5-di-tert-butylaniline is often more straightforward.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki reaction. Phosphine (B1218219) ligands are commonly used as they increase the electron density on the palladium center, facilitating the oxidative addition step. wikipedia.org

Table 1: Key Components in a Typical Suzuki Cross-Coupling Reaction

| Component | Role | Examples |

| Catalyst | Facilitates the coupling reaction | Pd(PPh₃)₄, Pd(OAc)₂ |

| Organoboron Reagent | Source of one organic group | Arylboronic acids, Boronic esters |

| Organohalide | Source of the second organic group | Aryl iodides, bromides, chlorides, or triflates wikipedia.org |

| Base | Activates the organoboron reagent | K₃PO₄, KF, Na₂CO₃ |

| Solvent | Provides the reaction medium | 1,4-Dioxane, Toluene, Water mixtures |

Innovative Hydroamination Methods for Hindered Amine Precursors

The primary precursor for this compound is 3,5-Di-tert-butylaniline. sigmaaldrich.com The synthesis of such sterically hindered amines can be challenging. Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, represents an atom-economical method for synthesizing amines. researchgate.net While highly effective for activated or strained alkenes, the hydroamination of unactivated alkenes remains a significant challenge in organometallic catalysis. researchgate.net

Developing catalytic systems for the intramolecular hydroamination of unsaturated amines has been a focus of research. These methods could potentially be adapted for the synthesis of precursors to complex amines. The general principle involves the activation of an amine and an alkene by a metal catalyst to facilitate the formation of a new carbon-nitrogen bond. This approach avoids the multiple steps and waste associated with traditional methods like reductive amination or the reduction of nitro compounds. researchgate.net For a hindered precursor like 3,5-di-tert-butylaniline, a hypothetical hydroamination route would involve the cyclization or addition to a carefully selected unsaturated substrate that already contains the di-tert-butylphenyl moiety.

Palladium-Catalyzed Regioselective Arylation Approaches

Palladium-catalyzed arylation is a direct method for forming C-N bonds, crucial for the synthesis of N-aryl amides. These methods often rely on directing groups to control the position of the new bond (regioselectivity). For the synthesis of this compound, this could involve the direct arylation of acetamide with a 3,5-di-tert-butyl substituted aryl halide.

Recent advancements have demonstrated the palladium-catalyzed N-arylation of various N-H containing compounds, including indoles, pyrroles, and carbazoles, using inexpensive aryl chlorides. rsc.org These methods often exhibit excellent functional group tolerance. Similarly, protocols for the arylation of unprotected amines have been developed, which is significant as free amines can often lead to side reactions. nih.govresearchgate.net

In one approach, a bidentate directing group, such as a quinolinamide, can be used to achieve highly regioselective arylation of naphthylamides with aryl iodides using a palladium(II) catalyst. nih.gov The directing group can later be removed, providing access to the desired aryl amine derivative. nih.gov Such a strategy could be adapted to control the arylation position on a phenyl ring to produce the 3,5-disubstituted pattern required for the target compound's precursor. The development of these catalytic systems is crucial for synthesizing complex molecules with high precision. mit.edunsf.gov

Table 2: Comparison of Arylation Strategies

| Method | Description | Key Features |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide/triflate. | Broad scope for both amine and aryl components; uses phosphine ligands. |

| Directed C-H Arylation | An amide or other directing group guides a palladium catalyst to activate a specific C-H bond for arylation. | High regioselectivity; atom-economical as it avoids pre-functionalization. nih.gov |

| Arylation of N-H Heteroarenes | Direct coupling of aryl halides with N-H containing heterocyclic compounds. | Applicable to a wide range of heterocycles; can use readily available aryl chlorides. rsc.org |

Considerations for Green Chemistry in Amide Synthesis

The synthesis of amides is one of the most frequently performed reactions, particularly in the pharmaceutical industry. rsc.orgucl.ac.uk Traditional methods often rely on stoichiometric coupling reagents (like carbodiimides or HATU) or the conversion of carboxylic acids to highly reactive acyl chlorides, which generate significant amounts of waste. ucl.ac.uk This has driven the development of more sustainable and "green" alternatives.

The principles of green chemistry applicable to amide synthesis include:

Catalysis: Using catalytic amounts of a substance instead of stoichiometric reagents minimizes waste. ucl.ac.uk This includes metal catalysis and biocatalysis.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Hydroamination is a good example of an atom-economical reaction.

Safer Solvents and Conditions: Avoiding hazardous solvents and reducing energy consumption are key goals. This has led to research into solvent-free reactions and microwave-assisted synthesis. nih.govresearchgate.net

Renewable Feedstocks: Using starting materials derived from renewable sources.

Waste Reduction: Minimizing or eliminating the formation of byproducts.

Biocatalytic methods, using enzymes like ATP-dependent amide bond synthetases, are gaining traction as a green alternative for amide bond formation. rsc.orgrsc.org Additionally, methods for the direct synthesis of amides from carboxylic acids and amines using catalysts like ceric ammonium (B1175870) nitrate (B79036) under solvent-free microwave conditions represent a significant step towards an ideal green protocol. nih.gov These approaches reduce waste, simplify product isolation, and are often faster and more efficient than traditional methods. nih.govresearchgate.net

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Analysis of the ¹H NMR spectrum of N-(3,5-Ditert-butylphenyl)acetamide allows for the identification and assignment of the different types of protons present in the molecule. The tert-butyl groups, being equivalent, are expected to produce a single, intense singlet in the upfield region, typically around 1.3 ppm, integrating to 18 protons. The protons on the aromatic ring would appear as distinct signals in the downfield region. The proton at the C4 position, situated between the two tert-butyl groups, is anticipated to be a triplet (or a fine singlet) around 7.2-7.4 ppm. The two equivalent protons at the C2 and C6 positions would likely appear as a doublet in a similar region. The amide N-H proton typically presents as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration, but is generally found in the range of 7.5-8.5 ppm. The methyl protons of the acetamide (B32628) group would give rise to a sharp singlet, integrating to three protons, usually located in the range of 2.1-2.2 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic H |

| Data not available | Data not available | Data not available | NH (Amide) |

| Data not available | Data not available | Data not available | CH₃ (Acetyl) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the downfield region, typically around 168-170 ppm. The aromatic carbons would also appear in the downfield region, from approximately 115 to 152 ppm. The quaternary carbons to which the tert-butyl groups are attached (C3 and C5) would have a distinct chemical shift around 151 ppm, while the other aromatic carbons (C1, C2, C4, C6) would resonate at different positions within the aromatic region. The quaternary carbons of the tert-butyl groups themselves would appear around 35 ppm, and the methyl carbons of the tert-butyl groups would produce a strong signal around 31 ppm. The methyl carbon of the acetyl group is anticipated to be observed in the upfield region, typically around 24 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | C=O (Amide) |

| Data not available | Aromatic C |

| Data not available | Quaternary C (tert-Butyl) |

| Data not available | CH₃ (tert-Butyl) |

Correlation of Spectroscopic Data with Molecular Structure

The combined analysis of ¹H and ¹³C NMR data would confirm the molecular structure of this compound. The presence of the characteristic signals for the two tert-butyl groups, the substituted phenyl ring, and the acetamide moiety, along with their expected chemical shifts, multiplicities, and integrations, would provide unambiguous evidence for the proposed structure. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be used to further confirm the proton-proton and proton-carbon correlations, respectively, solidifying the structural assignment.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a prominent absorption band for the N-H stretching vibration of the secondary amide, typically in the range of 3230-3400 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) would be observed as a strong, sharp peak around 1660-1690 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear in the region of 1510-1570 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the alkyl groups (tert-butyl and methyl) would be seen in the 2850-3100 cm⁻¹ range. Characteristic absorptions for the aromatic C=C stretching would be present in the 1450-1600 cm⁻¹ region. Finally, the C-N stretching vibration would likely be observed in the 1200-1350 cm⁻¹ range.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| Data not available | N-H Stretch | Amide |

| Data not available | C-H Stretch (Aromatic/Alkyl) | Aromatic/Alkyl |

| Data not available | C=O Stretch (Amide I) | Amide |

| Data not available | N-H Bend (Amide II) | Amide |

| Data not available | C=C Stretch | Aromatic |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS analysis of this compound, the molecule would first be separated from any impurities by gas chromatography, and then ionized and fragmented in the mass spectrometer. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for this molecule would likely involve the loss of a tert-butyl group, leading to a significant peak at [M-57]⁺. Another characteristic fragmentation would be the cleavage of the amide bond, resulting in fragments corresponding to the acetyl group and the 3,5-di-tert-butylaniline (B181150) moiety. The observation of these specific fragments would further confirm the identity and structure of this compound.

High-Resolution Mass Spectrometry (HRMS, FAB-MS, EI-HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₈H₂₉NO. The exact mass can be calculated and then compared with the experimentally determined value to confirm the compound's identity.

Electron Impact High-Resolution Mass Spectrometry (EI-HRMS) of analogous N-aryl acetamides, such as various substituted acetanilides, provides valuable information on their fragmentation patterns. In the mass spectrum of acetanilides, the molecular ion peak is typically prominent. nih.gov Common fragmentation pathways for N-phenylacetamides involve the cleavage of the amide bond. One significant fragmentation is the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion, resulting in the formation of an aniline (B41778) radical cation. Another characteristic fragmentation is the formation of the acylium ion [CH₃CO]⁺. For this compound, the presence of the bulky tert-butyl groups would likely lead to the formation of a stable [M - CH₃]⁺ ion through the loss of a methyl radical from one of the tert-butyl groups.

Table 1: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [C₁₈H₂₉NO]⁺ | Molecular Ion | 275.2249 |

| [C₁₇H₂₆NO]⁺ | [M - CH₃]⁺ | 260.2014 |

| [C₁₄H₂₃N]⁺ | [M - CH₂CO]⁺ | 205.1830 |

| [C₄H₉]⁺ | tert-butyl cation | 57.0704 |

| [C₂H₃O]⁺ | Acetyl cation | 43.0184 |

Electronic Absorption Spectroscopy (UV-Vis) of Related Compounds

The electronic absorption spectrum of a compound provides information about its conjugated systems and electronic transitions. For this compound, the UV-Vis spectrum is expected to be influenced by both the substituted benzene (B151609) ring and the acetamido group.

The benzene ring itself exhibits characteristic absorptions in the ultraviolet region. The acetamido group (-NHCOCH₃) acts as an auxochrome, and its interaction with the π-system of the benzene ring can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). In acetanilide (B955) (N-phenylacetamide), a prominent absorption band is observed around 240 nm. nist.gov The introduction of two tert-butyl groups at the meta positions (3 and 5) on the phenyl ring is not expected to significantly alter the electronic transitions through resonance, but may have a minor effect due to inductive effects and potential steric hindrance influencing the conformation of the acetamido group relative to the ring.

In general, aromatic compounds display two main types of absorption bands: the E-bands (ethylenic) and B-bands (benzenoid). For substituted benzenes, these bands can undergo bathochromic (red) or hypsochromic (blue) shifts depending on the nature and position of the substituents.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Benzene | ~254 | ~200 | π → π* (B-band) |

| Acetanilide | ~240 | ~14,000 | π → π* (Charge Transfer) |

| This compound (Predicted) | ~245-255 | ~12,000-16,000 | π → π* |

Electron Spin Resonance (ESR) Spectroscopy in Analogous Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound itself is not a radical, its radical cation or related radical species can be generated and studied by ESR.

The 3,5-di-tert-butylphenyl moiety is frequently used to stabilize radical species due to the steric hindrance provided by the bulky tert-butyl groups, which prevents dimerization and other decay pathways. Studies on analogous systems, such as the phenoxyl radical of α-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-tert-butylnitrone, have been conducted using multi-frequency ESR spectroscopy. nih.gov These studies reveal that the unpaired electron is delocalized over the π-conjugated framework. nih.gov

In the hypothetical radical cation of this compound, the unpaired electron would be delocalized across the phenyl ring and the nitrogen atom of the acetamido group. The ESR spectrum would be expected to show hyperfine coupling to the nitrogen nucleus (¹⁴N, I=1) and the various protons on the aromatic ring and the acetyl group. The g-factor would be close to that of a free electron (g ≈ 2.0023) but slightly shifted due to spin-orbit coupling.

Table 3: Predicted ESR Hyperfine Coupling Constants for the Radical Cation of this compound

| Nucleus | Number of Equivalent Nuclei | Predicted Hyperfine Coupling Constant (Gauss) |

| ¹⁴N | 1 | 5 - 10 |

| Aromatic H (ortho) | 2 | 2 - 5 |

| Aromatic H (para) | 1 | 6 - 9 |

| Acetyl H | 3 | < 1 |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Acetamide (B32628) Functionality

The acetamide group, -NHC(O)CH₃, is a cornerstone in the functional landscape of N-(3,5-Ditert-butylphenyl)acetamide. Its electronic properties and ability to coordinate with metal centers allow it to play a significant role in various catalytic processes and in the design of complex molecular architectures.

Role in Homogeneous and Heterogeneous Catalysis

The structural motif of this compound and its derivatives is instrumental in the field of catalysis. The acetamide functionality, often as part of a larger chiral ligand, can direct and stabilize transition metal catalysts in key organic transformations.

Derivatives such as N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide serve as chiral acetyl-protected aminoethyl quinoline (B57606) ligands. sigmaaldrich.com These ligands are employed in reactions like C-H activation and C-C bond formation, where the acetamide group is crucial for establishing the ligand's coordination environment and influencing the stereochemical outcome of the reaction. sigmaaldrich.com The development of removable and manipulable directing groups has further enhanced the utility of the acetamide moiety. For instance, after directing a C-H functionalization, the acetamide group can be converted into a diazonium intermediate, which can then participate in subsequent coupling reactions. pkusz.edu.cn

In the context of hydrogenation, related precursor compounds are involved in catalytic processes. For example, the synthesis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide can involve the catalytic hydrogenation of a nitrosophenol precursor to an aminophenol using catalysts like Palladium on carbon (Pd/C). google.com This highlights the compatibility of the broader molecular scaffold with hydrogenation conditions, a fundamental process in industrial chemistry. google.com

Table 1: Catalytic Applications of this compound Derivatives

| Catalytic Reaction | Role of Acetamide Moiety/Derivative | Reference |

|---|---|---|

| C-H Activation | Component of a chiral ligand directing the reaction. sigmaaldrich.com | sigmaaldrich.com |

| C-C Bond Formation | Part of a ligand scaffold for catalytic coupling. sigmaaldrich.com | sigmaaldrich.com |

| Hydrogenation | Precursor synthesis involves catalytic hydrogenation. google.com | google.com |

Coordination Chemistry and Ligand Design

The this compound framework is a valuable platform for ligand design in coordination chemistry. The nitrogen atom of the acetamide group, or a precursor amino group, can act as a potent ligand for a variety of metal complexes.

The combination of the coordinating acetamide functionality with the bulky 3,5-ditert-butylphenyl group allows for the creation of ligands with specific steric and electronic properties. These tailored ligands can stabilize metal centers, influence their reactivity, and control the selectivity of catalytic reactions. For example, chiral ligands incorporating this structure, such as the Et-APAQ ligand (N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide), are designed for specific catalytic applications like C-H activation. sigmaaldrich.com The synthesis of various amides derived from related structures, such as 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid, has been explored for their potential use as ligands in transition metal complexes. bohrium.com This demonstrates the modularity and importance of the amide linkage in developing new coordination compounds.

Chemical Reactivity of the Ditert-butylphenyl Moiety

The 3,5-ditert-butylphenyl group is not merely a passive scaffold; its distinct steric and electronic characteristics actively shape the reactivity of the entire molecule.

Influence of Steric Hindrance and Electronic Effects on Reaction Pathways

The most prominent feature of the ditert-butylphenyl moiety is its significant steric bulk. The two tertiary butyl groups impose considerable steric hindrance, which can direct reaction outcomes by physically blocking certain reaction sites. This steric crowding influences molecular conformation and can stabilize reactive species by preventing intermolecular reactions. nih.govresearchgate.net For instance, the steric bulk of the 3,5-di-tert-butylphenyl groups can be so pronounced that it inhibits polymerization reactions that would otherwise proceed with less bulky substituents. rsc.org

From an electronic standpoint, the tert-butyl groups are weakly electron-donating. However, the combined steric and electronic effects can lead to non-intuitive outcomes. In studies on related tris(3,5-di-tert-butylphenyl)phosphine compounds, the bulky groups force a more pyramidal geometry at the phosphorus center. researchgate.net This geometric distortion lowers the energy of the highest occupied molecular orbital (HOMO), making the compound more difficult to oxidize than would be predicted based on simple electronic effects alone. researchgate.net This interplay between steric and electronic factors is crucial for tuning the properties and reactivity of molecules containing this moiety. nih.govresearchgate.net

Table 2: Effects of the Ditert-butylphenyl Moiety

| Feature | Influence on Reactivity | Reference |

|---|

| Steric Hindrance | - Dictates molecular conformation

Participation in Biomimetic Catalysis

The structural features of the ditert-butylphenyl group, particularly when attached to a phenol, make it a valuable component in the field of biomimetic catalysis. This is especially evident in systems designed to mimic the function of metalloenzymes like tyrosinase.

Researchers have utilized 3,5-di-tert-butylphenol, a close structural relative of the title compound's phenolic analogue, as a strategic substrate to assess the activity of biomimetic copper complexes. nottingham.ac.uk These complexes aim to replicate the ortho-oxygenation of phenols catalyzed by tyrosinase. The reaction involves the aerobic ortho-oxygenation of the phenol, a key transformation mediated by the enzyme. nottingham.ac.uk The bulky tert-butyl groups in this model substrate help to direct the oxidation and prevent unwanted side reactions, making it an ideal system for studying the mechanism and efficacy of tyrosinase mimics. nottingham.ac.uk The broader field of biomimetic chemistry often employs d0 metals like vanadium(V), molybdenum(VI), and tungsten(VI) in complexes that catalyze oxygen transfer reactions, where ligand design is critical for achieving desired reactivity. unipd.it

Chemical Scavenging Activity Towards Reactive Species

Derivatives of this compound have demonstrated significant potential as chemical scavengers for reactive species, particularly those generated during inflammatory processes in the body.

Specifically, the hydroxylated analogue, N-(3,5-di-tert-butyl-2-hydroxyphenyl)acetamide, has been identified as a highly effective scavenger of hypochlorous acid (HOCl). researchgate.net Hypochlorous acid is a powerful oxidant produced by neutrophils as part of the immune response, but its overproduction can lead to tissue damage. researchgate.net The ability of N-(3,5-di-tert-butyl-2-hydroxyphenyl)acetamide to neutralize this reactive species highlights its potential cytoprotective effects under conditions of halogenating stress. researchgate.net The scavenging mechanism is related to the antioxidant properties of sterically hindered phenols, which can effectively react with and neutralize reactive oxygen and chlorine species. researchgate.netdtu.dk

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure of many-body systems. Calculations for N-(3,5-Ditert-butylphenyl)acetamide are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a robust description of its electronic and structural properties.

The first step in the computational analysis of this compound involves optimizing its molecular geometry to find the lowest energy arrangement of its atoms. This process identifies the most stable three-dimensional structure. The geometry is influenced by the steric hindrance from the bulky tert-butyl groups and the electronic nature of the acetamide (B32628) group.

Conformational analysis reveals that the molecule's structure is largely defined by the orientation of the acetamide group relative to the phenyl ring. The planarity of the amide group (C-N-C=O) is a key feature. Due to the significant steric bulk of the two tert-butyl groups at the meta positions, the rotation around the phenyl-nitrogen bond is restricted.

Table 1: Representative Optimized Geometrical Parameters for a Disubstituted Phenylacetamide Moiety (Illustrative) Note: This data is illustrative and based on general values for similar molecular frameworks, as specific published data for this compound is not available.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-N (Amide) | ~1.36 Å |

| C=O (Amide) | ~1.23 Å | |

| N-C (Aryl) | ~1.42 Å | |

| C-C (tert-Butyl) | ~1.54 Å | |

| Bond Angles (°) | O=C-N | ~122° |

| C-N-C (Aryl) | ~125° | |

| C-C-C (tert-Butyl) | ~109.5° | |

| Dihedral Angle (°) | C(Aryl)-C(Aryl)-N-C(Amide) | Variable, defines conformation |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amide group. The LUMO is anticipated to be distributed over the carbonyl group and the phenyl ring. The bulky tert-butyl groups, being electron-donating, raise the energy of the HOMO, which can influence the molecule's reactivity.

The HOMO-LUMO energy gap is a critical parameter derived from these calculations. A smaller energy gap indicates that the molecule can be more easily excited and is generally more reactive. irjweb.com

Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative) Note: Values are typical for aromatic amides calculated with DFT and serve as an illustration.

| Parameter | Typical Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -5.5 to -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.5 to -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicator of chemical stability and reactivity |

Computational Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict spectroscopic data, which aids in the interpretation of experimental results. For this compound, this includes simulating NMR chemical shifts and vibrational (IR) spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These simulations provide predicted ¹H and ¹³C NMR spectra that can be correlated with experimental data to confirm the molecular structure. mdpi.comresearchgate.net

For this compound, the calculated ¹H NMR spectrum would show distinct signals for the aromatic protons, the amide N-H proton, the methyl protons of the acetyl group, and the protons of the tert-butyl groups. Similarly, the ¹³C NMR spectrum would provide shifts for each unique carbon atom, including the aromatic carbons, the carbonyl carbon, and the carbons of the tert-butyl and methyl groups. Comparing calculated shifts with experimental ones can confirm assignments and provide confidence in the determined structure. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are estimated chemical shift ranges based on the functional groups present. Specific values require dedicated DFT calculations.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Ar-H | 7.0 - 7.5 |

| N-H (amide) | 7.5 - 8.5 | |

| -C(CH₃)₃ (tert-butyl) | ~1.3 | |

| -C(O)CH₃ (acetyl) | ~2.1 | |

| ¹³C NMR | C=O (carbonyl) | 168 - 172 |

| Ar-C (substituted) | 140 - 155 | |

| Ar-C-H | 115 - 125 | |

| -C(CH₃)₃ | ~35 | |

| -C(CH₃)₃ | ~31 |

Theoretical vibrational analysis using DFT calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. osti.gov The resulting simulated Infrared (IR) spectrum can be used to assign the absorption bands observed in an experimental spectrum. nih.govmdpi.com

For this compound, key vibrational modes include the N-H stretch, C=O (amide I) stretch, and N-H bend mixed with C-N stretch (amide II). nih.gov The C-H stretching and bending modes of the aromatic ring and the aliphatic groups also provide characteristic signals. DFT calculations help to precisely assign these bands, which can sometimes be ambiguous in a complex experimental spectrum. unige.ch

Table 4: Calculated Vibrational Frequencies for this compound (Illustrative) Note: Frequencies are typical for the assigned functional groups and are generally scaled in computational studies to better match experimental data.

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3250 - 3400 | ν(N-H) | Amide N-H stretching |

| 2900 - 3100 | ν(C-H) | Aromatic and Aliphatic C-H stretching |

| 1660 - 1700 | ν(C=O) | Amide I band, C=O stretching |

| 1510 - 1570 | δ(N-H) + ν(C-N) | Amide II band |

| 1400 - 1480 | δ(C-H) | Aliphatic C-H bending (tert-butyl) |

Analysis of Reactivity Descriptors

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. irjweb.comaablocks.com These descriptors, based on conceptual DFT, include chemical potential (μ), electronegativity (χ), and chemical hardness (η).

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is the negative of the chemical potential (χ = -μ).

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Table 5: Calculated Global Reactivity Descriptors (Illustrative) Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.0 to -4.0 |

| Electronegativity (χ) | -μ | 3.0 to 4.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 |

Theoretical Investigations of Molecular Dynamics and Rotational Barriers

Theoretical studies, primarily employing Density Functional Theory (DFT), provide significant insights into the dynamic behavior of N-aryl amides, such as this compound. A key aspect of their molecular dynamics is the rotational barrier around the N-aryl (C-N) bond and the amide (N-C(O)) bond. These rotations are critical in determining the molecule's conformational preferences and its potential for atropisomerism, where rotation is hindered to the extent that distinct isomers can be isolated.

Computational studies on substituted acetanilides have shown that the barrier to rotation around the N-aryl bond can be substantial. For instance, in N-phenylacetamide, the delocalization of the nitrogen lone pair into the aromatic ring contributes to the stability of a planar or near-planar geometry. The rotation of the phenyl ring relative to the amide plane disrupts this delocalization, leading to an energy barrier. DFT calculations on similar systems have quantified these barriers. For example, a study on N,N-diacetyl-phenylamine calculated a rotational energy barrier of approximately 39.96 kJ/mol to prevent electron delocalization between the nitrogen and the phenyl ring. mdpi.com

The rotational barrier of the amide C-N bond is also a subject of extensive theoretical investigation due to its fundamental importance in peptide chemistry. This rotation is generally high due to the partial double bond character of the C-N bond arising from resonance. Electronic effects of substituents on the phenyl ring can modulate this barrier. Studies on para-substituted acetanilides have established a linear relationship between the rotational barrier and the electronic properties of the substituents. acs.orgacs.org Although the tert-butyl groups in this compound are in the meta position, their electron-donating nature can influence the electron density at the amide nitrogen, thereby affecting the rotational barrier.

A summary of theoretical findings on rotational barriers in related acetanilide (B955) structures is presented in the table below. These values, calculated using DFT methods, provide a comparative basis for estimating the rotational dynamics of this compound.

| Compound | Rotational Barrier (Method) | Barrier Height (kcal/mol) | Reference |

|---|---|---|---|

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | Amide (C-N) Rotation (DFT) | 12.4 | nih.gov |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | Enamine (C-N) Rotation (DFT) | 11.7 | nih.gov |

| N-(2-tert-butylphenyl)-3,4-dihydroquinolin-2-one | N-Aryl (N-C) Rotation (Experimental) | >25 | researchgate.net |

Computational Studies on Non-Linear Optical (NLO) Properties

Computational chemistry plays a crucial role in the prediction and understanding of the non-linear optical (NLO) properties of organic molecules. Materials with significant NLO responses are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov The NLO properties of a molecule are related to its ability to alter the properties of light passing through it, which is governed by the molecular hyperpolarizability.

Density Functional Theory (DFT) is a powerful tool for calculating the first-order hyperpolarizability (β), a key indicator of a molecule's NLO activity. For a molecule to exhibit a strong NLO response, it typically possesses a significant difference between its ground and excited state dipole moments, often achieved through the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the acetamido group can act as an electron-donating group, and the phenyl ring serves as the π-system. The presence of the electron-donating tert-butyl groups further enhances the electron density on the phenyl ring. Computational studies on similar aniline-based amides have demonstrated that the interplay between donor and acceptor groups can lead to substantial NLO responses. mdpi.com

The NLO properties are highly dependent on the molecular structure and the nature of the substituents. For instance, the introduction of nitro groups, which are strong electron-withdrawing groups, into acetamide derivatives has been shown to significantly enhance the NLO response. acs.org While this compound lacks a strong electron-accepting group, the inherent asymmetry and polarizability of the molecule can still give rise to NLO activity.

The table below summarizes the calculated first-order hyperpolarizability (β) for some related organic compounds, providing a context for the potential NLO properties of this compound.

| Compound | Computational Method | β (a.u.) | Reference |

|---|---|---|---|

| Methyl Salicylate | DFT/B3LYP | 269.09 | beilstein-journals.org |

| Ethyl Benzoate | DFT/B3LYP | 165.21 | beilstein-journals.org |

| Butyl Acetate (B1210297) | DFT/B3LYP | 122.87 | beilstein-journals.org |

Mechanistic Insights from Computational Modeling for Catalytic Processes (e.g., substrate preorganization)

Computational modeling, particularly DFT, offers profound mechanistic insights into catalytic processes by allowing for the detailed study of reaction pathways, transition states, and intermediate structures. One area where this has been particularly impactful is in understanding the role of substrate preorganization in catalysis. rsc.org Substrate preorganization refers to the specific orientation of a substrate molecule within the catalyst's active site prior to the chemical transformation, which can significantly influence the reaction's rate and selectivity. rsc.org

In the context of reactions involving this compound or similar N-aryl amides as substrates or ligands, computational modeling can elucidate the non-covalent interactions that govern their binding and orientation. These interactions can include hydrogen bonding, steric repulsion, and electrostatic interactions. For instance, the amide group of this compound can act as a hydrogen bond donor (N-H) and acceptor (C=O), enabling it to interact with a catalyst's active site. harvard.edu

The bulky tert-butyl groups play a crucial role in defining the steric landscape of the molecule. In a catalytic process, these groups can direct the approach of a reactant or a metal center to a specific face of the molecule, thereby controlling the stereochemical outcome of the reaction. Computational models can quantify the energetic cost of different binding modes and transition states, revealing the most favorable reaction pathway.

Recent studies have highlighted the importance of distal ionic interactions in achieving long-range stereocontrol in catalysis. acs.orgnih.gov While this compound is a neutral molecule, the principles of substrate preorganization through a network of non-covalent interactions are broadly applicable. Computational investigations can map the potential energy surface of the catalytic cycle, identifying key intermediates and transition states where substrate orientation is critical. For example, in a metal-catalyzed C-H activation reaction, DFT calculations can show how the amide group directs the metal to a specific C-H bond on the phenyl ring. acs.org

The following table outlines the types of non-covalent interactions that can be modeled computationally to understand the preorganization of N-aryl amides in catalytic systems.

| Type of Interaction | Description | Potential Role of this compound |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. | The N-H group can act as a hydrogen bond donor, and the C=O group can act as a hydrogen bond acceptor. |

| Steric Repulsion | Repulsive forces between electron clouds of atoms in close proximity. | The bulky tert-butyl groups can sterically direct the binding of a catalyst or another reactant. |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring can engage in π-stacking interactions with other aromatic moieties in the catalyst or a co-ligand. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity and orientation of the substrate within the catalyst's active site. |

Advanced Applications in Materials Science and Catalysis

Role as Ligands in Transition Metal Catalysis

The N-(3,5-Ditert-butylphenyl)acetamide framework is integral to the design of sophisticated ligands for transition metal catalysis. The steric hindrance provided by the 3,5-di-tert-butylphenyl group is a critical feature that influences the selectivity and activity of metal complexes in a variety of chemical transformations. This control is crucial for achieving desired outcomes in asymmetric synthesis and bond activation reactions.

Application in Asymmetric Catalysis for Enantioselective Transformations

Ligands incorporating the 3,5-di-tert-butylphenyl moiety have been explored in several asymmetric catalytic reactions where the goal is to produce a specific enantiomer of a chiral molecule.

One notable example is the development of chiral acetyl-protected aminoethyl quinoline (B57606) (APAQ) ligands, such as N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide. This specific ligand has been successfully employed to facilitate palladium-catalyzed enantioselective β-methylene C–H functionalization, a key process for creating β-chiral centers in asymmetric synthesis. researchgate.netnih.gov

In the field of rhodium-catalyzed asymmetric reductive hydroformylation of α-substituted enamides, ligands featuring 3,5-di-tert-butylphenyl substituents have been investigated. However, in these specific applications, they were found to yield lower enantioselectivities and yields compared to ligands with other substituents like 3,4,5-trifluorophenyl groups. psu.edubldpharm.com

Furthermore, supramolecular ligands containing the (3,5-di-tert-butyl)phenyl group have been utilized in the hydrogenation of enamides, such as N-(3,4-dihydro-2-naphthalenyl)-acetamide. google.com The introduction of 3,5-di-tert-butylphenyl groups onto established ligand backbones, like MeO-Biphep, has also been shown to enhance enantioselectivity in reactions including Heck reactions and allylic alkylations. ecfr.gov

Ligands in Polymerization Reactions (e.g., Ring-Opening Polymerization)

While direct application of this compound as a ligand in polymerization is not extensively documented, structurally related aminophenolate and phenolate (B1203915) ligands bearing the crucial 2-hydroxy-3,5-di-tert-butylphenyl group are highly effective in ring-opening polymerization (ROP). This process is vital for producing biodegradable polyesters like polylactide (PLA) and poly(ε-caprolactone) (PCL). researchgate.netpsu.edu

These ligands, when complexed with various metals, act as potent initiators for ROP:

Zinc and Magnesium Complexes : Homoleptic and heteroleptic zinc and magnesium compounds with aminophenolate ligands derived from N-[methylene(2-hydroxy-3,5-di-tert-butylphenyl)]-N-methyl-N-cyclohexylamine have been synthesized. researchgate.net Zinc alkyl cations supported by these types of ligands are highly active for the immortal ROP of ε-caprolactone, yielding polymers with controlled chain lengths and narrow dispersity. researchgate.net

Lithium Complexes : Lithium complexes prepared from ligands like (2-OMe-C6H4CH2)N(Me)(CH2-2-HO-3,5-C6H2(tBu)2) demonstrate good catalytic activity for the ROP of lactide. psu.edu

Yttrium Complexes : Achiral yttrium complexes with diamino-bis(phenolate) ligands featuring bulky ortho- and para-tert-butyl substituents are effective for the stereoselective ROP of racemic lactide and other substituted ε-caprolactones. rsc.org

Niobium and Tantalum Complexes : Tetraphenolate complexes of niobium and tantalum containing the 3,5-di-tert-butyl-2-hydroxyphenyl moiety act as pre-catalysts for the ROP of ε-caprolactone, achieving excellent conversion rates under various conditions. rsc.org

The mechanism of ROP often involves the coordination of the cyclic ester monomer to the metal center, followed by nucleophilic attack by an initiator, such as an alcohol, which is activated at the metal center. psu.edu The bulky 3,5-di-tert-butylphenyl groups on the ligand play a significant role in controlling the steric environment around the metal, influencing the polymerization rate and the properties of the resulting polymer. psu.edursc.org

Facilitating C-C and C-H Bond Activation Reactions

The steric and electronic properties of ligands derived from or containing the this compound structure are instrumental in promoting challenging C-C and C-H bond activation reactions. These reactions are fundamental in organic synthesis for building molecular complexity.

C-H Bond Activation: A prime example is the palladium-catalyzed enantioselective activation of β-methylene C(sp³)–H bonds. The chiral APAQ ligand, N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide, has proven to accelerate this transformation, enabling the synthesis of chiral molecules from simple precursors. researchgate.netnih.gov The bulky 3,5-di-tert-butylphenyl group on the ligand is crucial for achieving high enantioselectivity. researchgate.net Separately, C-H bond activation has also been observed at an antimony(III) center stabilized by a pincer ligand, leading to the formation of an organoantimony(III)-oxyaryl species derived from a 2,6-di-tert-butylphenol (B90309) derivative. google.com

C-C Bond Formation: In the realm of cross-coupling reactions, ligands bearing the 3,5-di-tert-butylphenyl group have been employed to construct axially chiral biaryl monophosphine oxides via palladium-catalyzed Suzuki-Miyaura and Negishi reactions. The significant steric crowding imposed by the 3,5-di-tert-butylphenyl substituent on the ligand forces the two aryl partners into specific quadrants around the palladium center, thereby directing the stereochemical outcome of the reductive elimination step to form the C-C bond with high selectivity. nih.gov

Integration into Functional Materials

The inherent stability conferred by the sterically hindered 3,5-di-tert-butylphenyl group makes this compound and its analogues attractive candidates for integration into functional materials as protective additives.

Application as Antioxidant Additives in Polymer Systems

While this compound itself is part of a broader class of acetamide (B32628) derivatives studied for antioxidant properties researchgate.net, the most prominent applications in polymer systems involve its close structural analogue, the hindered phenolic antioxidant. These compounds typically feature a hydroxyl group at the 4-position of the 3,5-di-tert-butylphenyl ring. This phenolic hydroxyl group is a highly effective radical scavenger, which is key to preventing oxidative degradation of polymers. rsc.org

The bulky tert-butyl groups provide steric hindrance around the reactive site (the hydroxyl or amide group), which enhances the stability of the resulting radical and prevents it from initiating further degradation reactions. rsc.org

Several commercial antioxidants are based on this core structure:

N,N′-hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide] (Irganox 1098) : This is a common industrial antioxidant used primarily for the stabilization of polyamides (nylons). rsc.org

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (Irganox 1076) : A well-known and versatile antioxidant and thermal stabilizer for a wide array of polymer systems.

Pentaerythritol Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) (Irganox 1010) : A high-performance, sterically hindered phenolic antioxidant that is particularly effective for the melt processing of polypropylene.

These additives protect materials from degradation caused by heat, light, and atmospheric oxygen, thereby preserving their mechanical and aesthetic properties.

Stabilizers for Various Material Formulations

Beyond acting as primary antioxidants, compounds containing the 3,5-di-tert-butylphenyl moiety serve as general stabilizers in diverse material formulations, including polymers and adhesives. rsc.org Their function is to prevent undesirable changes such as discoloration, viscosity shifts, and loss of adhesion that occur due to autoxidation.

The stabilizing effect is often enhanced by using them in combination with other types of stabilizers. For instance, hindered phenolic antioxidants are frequently paired with secondary antioxidants like phosphites (e.g., Tris(2,4-ditert-butylphenyl) phosphite). These secondary stabilizers work by decomposing hydroperoxides, which are unstable intermediates in the oxidation process, into non-reactive products. This synergistic combination provides robust protection during polymer processing and throughout the service life of the final product. The use of stabilizers containing the 3,5-di-tert-butylphenyl group is recognized in regulations for food contact materials, underscoring their importance and effectiveness. ecfr.gov

Functionalization of Nanomaterials (e.g., Plasmonic Nanoparticles)

The functionalization of nanomaterials with organic molecules is a critical step in tailoring their properties for specific applications. This compound and its derivatives have been investigated as capping or modifying agents for plasmonic nanoparticles, such as those made of gold (Au) and silver (Ag).

The attachment of these molecules to the nanoparticle surface can prevent aggregation, enhance stability, and introduce new functionalities. For instance, porphyrin derivatives incorporating the 3,5-di-tert-butylphenyl acetamide moiety have been used to functionalize gold nanoparticles (AuNPs). nih.gov These functionalized nanoparticles are being explored for their potential in photothermal therapy (PTT), a cancer treatment that uses light to generate heat and destroy tumor cells. nih.gov The bulky tert-butyl groups can influence the self-assembly of the molecules on the nanoparticle surface, creating a well-defined organic shell that can modulate the nanoparticle's interaction with its environment.

Silver nanoparticles (AgNPs) have also been a focus for functionalization due to their strong plasmonic resonance and antimicrobial properties. nih.gov The surface modification of AgNPs with organic ligands is crucial for their stability and for creating biosensors. nih.govnih.gov While direct studies on this compound with AgNPs are not extensively documented, the principles of using sterically hindered ligands to control nanoparticle properties are well-established. The tert-butyl groups can provide a robust steric barrier, preventing the nanoparticles from clumping together and losing their plasmonic properties.

| Nanomaterial | Functionalizing Agent (Derivative of this compound) | Key Research Finding | Potential Application |

|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Porphyrin-acetamide derivatives | Influences self-assembly on the nanoparticle surface, creating a stable organic shell. nih.gov | Photothermal Therapy (PTT) for cancer treatment. nih.gov |

| Silver Nanoparticles (AgNPs) | General principle of sterically hindered ligands | The bulky tert-butyl groups can provide a steric barrier to prevent aggregation and maintain plasmonic properties. nih.gov | Biosensors, antimicrobial agents. nih.govnih.gov |

Utility as Key Chemical Building Blocks in Complex Molecular Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its pre-defined structural motif, featuring the sterically demanding 3,5-di-tert-butylphenyl group, makes it a useful starting material for creating molecules with specific three-dimensional architectures.

One notable application is in the synthesis of ligands for catalysis. For example, a chiral acetyl-protected aminoethyl quinoline (APAQ) ligand, which incorporates the N-(3,5-di-tert-butylphenyl)acetamide structure, has been developed for palladium-catalyzed enantioselective C-H functionalization. sigmaaldrich.comsigmaaldrich.com This type of reaction is crucial for the asymmetric synthesis of chiral molecules, which is of great importance in the pharmaceutical industry.

The compound has also been used in the synthesis of novel inhibitors for various biological targets. For instance, it has been incorporated into 1H-1,2,3-triazole-4-carboxamides, which have been investigated as potent and selective inverse agonists and antagonists of the pregnane (B1235032) X receptor (PXR). nih.gov In this context, the 3,5-di-tert-butylphenyl group plays a role in the binding affinity and activity of the final compound. nih.gov

Furthermore, derivatives of this compound have been used to create complex molecular structures with potential applications in materials science, such as nonlinear optical materials. researchgate.netmdpi.com The bulky tert-butyl groups can influence the packing of molecules in the solid state, which can in turn affect their bulk material properties.

| Complex Molecule Class | Role of this compound | Significance of Application |

|---|---|---|

| Chiral Ligands (e.g., APAQ) | Core structural component. sigmaaldrich.comsigmaaldrich.com | Enables enantioselective C-H functionalization in asymmetric synthesis. sigmaaldrich.com |

| PXR Modulators (Triazole-based) | Key substituent influencing biological activity. nih.gov | Development of potential therapeutics targeting the pregnane X receptor. nih.gov |

| Nonlinear Optical Materials | Structural unit influencing molecular packing and material properties. researchgate.netmdpi.com | Exploration of new materials for optoelectronic applications. researchgate.net |

Considerations for Agrochemical Applications

The potential for this compound and its derivatives in agrochemical applications is an area of consideration, although direct use as a primary active ingredient is not widely reported. The exploration of new chemical entities for crop protection is an ongoing effort in the agrochemical industry. googleapis.com

The structural features of this compound could be relevant in the design of new pesticides or herbicides. The lipophilic nature of the di-tert-butylphenyl group could influence the compound's interaction with the waxy cuticle of plant leaves, potentially affecting its uptake and translocation. The amide functionality is a common feature in many biologically active molecules, including some agrochemicals.

While specific studies focusing solely on this compound for agrochemical use are limited, the broader class of acetamide derivatives has been explored. For example, various amidine compounds, which can be conceptually related to acetamides, have been patented for their use as pesticides. google.com The development of new agrochemical formulations often involves the use of adjuvants and other formulation aids to improve properties like spreading and drift reduction, and the physicochemical properties of any potential active ingredient would need to be considered in this context. google.com

| Consideration | Relevance of this compound Structure | Research Context |

|---|---|---|

| Interaction with Plant Surfaces | The lipophilic di-tert-butylphenyl group may enhance interaction with the waxy leaf cuticle. | General principles of agrochemical design aim for efficient uptake. googleapis.com |

| Biological Activity | The acetamide functional group is present in many bioactive molecules. | The broader class of amide and amidine derivatives has been investigated for pesticidal properties. google.com |

| Formulation Properties | The physicochemical properties would influence its compatibility with agrochemical formulations. | Formulation science is key to the effective delivery of agrochemicals. google.com |

Emerging Research Themes and Future Perspectives

Exploration of Novel Derivatization and Functionalization Pathways for Enhanced Properties

Researchers are actively investigating new ways to modify the core structure of N-(3,5-Ditert-butylphenyl)acetamide to create derivatives with enhanced or specialized properties. This includes the introduction of various functional groups and the synthesis of more complex molecular architectures.

One area of focus is the development of chiral ligands for asymmetric catalysis. For instance, a chiral acetyl-protected aminoethyl quinoline (B57606) (APAQ) ligand, N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide, has been developed for palladium-catalyzed enantioselective β-methylene C–H functionalization. sigmaaldrich.comsigmaaldrich.com This is significant for creating specific chiral centers in molecules, a crucial aspect of pharmaceutical synthesis. sigmaaldrich.comsigmaaldrich.com The bulky 3,5-di-tert-butylphenyl group plays a key role in the effectiveness of these ligands. nih.gov

Furthermore, derivatization is being used to create compounds with potential biological activities. For example, N-(3,5-Di-tert-butylphenyl)-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, a derivative of this compound, has shown potent inverse agonistic and antagonistic activities towards the pregnane (B1235032) X receptor (PXR), which is involved in drug metabolism. nih.gov Another example is N-(3,5-di-tert-butyl-2-hydroxyphenyl)acetamide, which has been identified as an effective scavenger of hypochlorous acid and shows a cytoprotective effect, suggesting its potential in mitigating cellular damage from certain types of stress. researchgate.net

The table below showcases some of the synthesized derivatives and their primary research applications.

| Derivative Name | Key Feature/Application |

| N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide | Chiral ligand for enantioselective C-H functionalization sigmaaldrich.comsigmaaldrich.com |

| N-(3,5-Di-tert-butylphenyl)-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Potent PXR inverse agonist and antagonist nih.gov |

| N-(3,5-di-tert-butyl-2-hydroxyphenyl)acetamide | Hypochlorous acid scavenger with cytoprotective effects researchgate.net |

| 2-(6-chloro-2-(2,5-dichlorophenyl)-1H-benzo[d]imidazol-1-yl)-N-(3,5-di-tert-butylphenyl)acetamide | Mitochondrial function modulator google.com |

Development of Sustainable and Atom-Economical Synthesis Protocols

A significant trend in modern chemistry is the development of "green" and efficient synthesis methods. For this compound and its derivatives, this involves creating protocols that are both environmentally friendly and maximize the incorporation of starting materials into the final product, a concept known as atom economy. primescholars.com

Researchers are exploring transition-metal-catalyzed reactions as a means to achieve these goals. For instance, the direct synthesis of amides from alcohols and amines is considered a highly atom-economical process. researchgate.net Iron(III) sulfate (B86663) has been used as a catalyst for the rearrangement of 2-alkyl-3-aryloxaziridines to form N-alkylbenzamides in water, a green solvent. rsc.org Such methods aim to reduce waste and avoid the use of harsh reagents. primescholars.comrsc.org

The principles of green chemistry, such as maximizing atom economy and using environmentally benign solvents and catalysts, are central to these efforts. primescholars.comresearchgate.net The goal is to develop synthetic routes that are not only efficient in terms of yield but also in their use of resources and their impact on the environment.

Application of Advanced In-Situ Spectroscopic Characterization Techniques

To fully understand and optimize the synthesis and application of this compound derivatives, researchers are employing advanced spectroscopic techniques. In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction mechanisms, intermediates, and the influence of various parameters.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for characterizing the structure and purity of these compounds. researchgate.netrsc.org For example, 1H and 13C NMR are used to elucidate the detailed molecular structure, while ESI-MS helps in determining the molecular weight and confirming the identity of the synthesized complexes. researchgate.net These techniques are often used in combination to provide a comprehensive picture of the compounds being studied.

The data gathered from these advanced characterization methods is essential for confirming the successful synthesis of new derivatives and for understanding their chemical behavior.

Deepening Mechanistic Understanding through Integrated Computational and Experimental Approaches

A powerful approach to advancing the science of this compound involves combining experimental work with computational modeling. Density Functional Theory (DFT) calculations, for instance, are used to predict and understand the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.net

By integrating computational studies with experimental results, researchers can gain a deeper understanding of reaction mechanisms. For example, DFT calculations can help to elucidate the role of hydrogen bonding and other non-covalent interactions in directing the stereoselectivity of a reaction. acs.org This combined approach was used to understand the high reactivity and enantioselectivity in the rhodium-catalyzed reductive hydroformylation of enamides, where a ligand containing the 3,5-di-tert-butylphenyl group was studied. nih.govresearchgate.net

This synergy between theory and experiment accelerates the discovery and optimization of new catalysts and materials based on the this compound scaffold.

Expanded Scope in Catalytic Systems and Rational Materials Design

The unique steric and electronic properties of the 3,5-di-tert-butylphenyl group make this compound and its derivatives attractive candidates for use in advanced catalytic systems and for the rational design of new materials. researchgate.netrsc.org

In catalysis, derivatives of this compound are being explored as ligands in a variety of transition-metal-catalyzed reactions. sigmaaldrich.comresearchgate.net The bulky tert-butyl groups can create a specific steric environment around the metal center, influencing the selectivity and efficiency of the catalyst. nih.govresearchgate.net For instance, ruthenium complexes with ligands derived from related structures have been shown to be effective catalysts for the amidation of alcohols. researchgate.net

In materials science, the focus is on designing molecules with specific properties for applications such as organic light-emitting diodes (OLEDs) or as functional additives in polymers. researchgate.netthegoodscentscompany.com The rational design of these materials involves a deep understanding of structure-property relationships, which is often aided by computational modeling. researchgate.net The goal is to create novel materials with tailored optical, electronic, or mechanical properties.

Q & A

Basic: What synthetic routes are recommended for preparing N-(3,5-Ditert-butylphenyl)acetamide with high purity, and how can reaction conditions be optimized?

Methodological Answer:

A two-step approach is typically employed:

Acetylation of 3,5-Ditert-butylaniline : React 3,5-ditert-butylaniline with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or THF are suitable, with reactions conducted at 0–25°C for 2–6 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in hexane:EtOAc 3:1) and confirm with NMR .

Key Considerations : Tert-butyl groups may sterically hinder reactivity; extended reaction times or elevated temperatures (40–50°C) might be necessary.

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Expect signals for tert-butyl groups at δ ~1.3 ppm (singlet, 18H) and the acetamide methyl at δ ~2.1 ppm. Aromatic protons (meta-substituted) appear as a singlet at δ ~6.8–7.2 ppm. Carbonyl resonance (C=O) is typically δ ~168–170 ppm in 13C NMR .

- IR Spectroscopy : Confirm the amide C=O stretch at ~1650–1680 cm⁻¹ and N-H stretch at ~3200–3300 cm⁻¹ .

- HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity analysis. ESI-MS should show [M+H]+ at m/z 290.2 (calculated for C16H24NO2) .

Advanced: How do the steric and electronic effects of tert-butyl substituents influence the solid-state geometry and crystallinity of this compound?

Methodological Answer:

- Crystal Packing Analysis : The bulky tert-butyl groups induce significant steric hindrance, likely forcing the acetamide moiety into a planar conformation to minimize van der Waals clashes. Compare with analogs like N-(3,5-dimethylphenyl)acetamide (), where smaller methyl groups allow tighter packing (orthorhombic vs. triclinic systems) .

- XRD Parameters : Anticipate a monoclinic or orthorhombic system with elongated unit cell dimensions (e.g., a > 10 Å) due to steric bulk. Hydrogen bonding between amide groups may form 1D chains, as seen in trichloro-acetamide derivatives .

- Electron Density Maps : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model substituent effects on bond angles and torsion angles.

Advanced: How can researchers resolve contradictions in reported melting points or thermal stability data for this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Perform three heating/cooling cycles (5–10°C/min) to identify polymorphic transitions or decomposition events. Compare with literature values (e.g., reports melting points for similar acetamides at 155–162°C) .

- Thermogravimetric Analysis (TGA) : Monitor mass loss above 200°C to assess thermal stability. Tert-butyl groups may decompose via tert-butyl cation elimination, detectable by evolved gas analysis (EGA).

- Purity Validation : Use HPLC to rule out impurities (<98% purity can depress melting points).

Advanced: What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with varying substituents (e.g., electron-withdrawing groups at para positions) to probe electronic effects. For example, replace tert-butyl with trifluoromethyl (see ) or nitro groups .

- In Vitro Assays : Use enzyme inhibition assays (e.g., cyclooxygenase or acetylcholinesterase) with IC50 determinations. Include positive controls (e.g., aspirin for COX inhibition).

- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes, leveraging crystallographic data from related amides () .

Advanced: How can researchers address discrepancies in solubility data obtained from different solvent systems?

Methodological Answer: